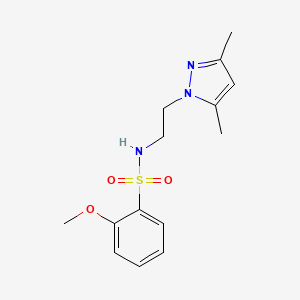

N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

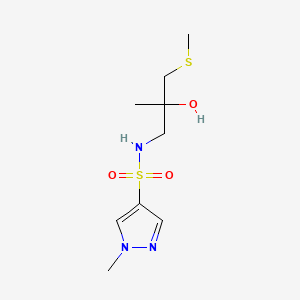

“N-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-2-methoxybenzenesulfonamide” is a chemical compound. Its structure includes a pyrazole ring, which is a type of heterocyclic aromatic organic compound . Pyrazole derivatives are known for their diverse pharmacological effects .

Synthesis Analysis

While specific synthesis methods for this compound were not found, similar compounds such as “N,N-dimethyl-3,5-dinitro-1H-pyrazol-4-amine” have been synthesized through nucleophilic reactions .Applications De Recherche Scientifique

Synthesis of Schiff-base Ligands

This compound is used in the synthesis of novel Schiff-base ligands through the condensation between N - (2-aminoethyl)pyrazoles and 2-hydroxy-1-naphthaldehyde . These novel pyrazole-imines were synthesized, characterized, and used as copper (II) ion complexing agents .

Thermal Analysis and Calorimetry

The compound is used in thermal analysis and calorimetry. Different synthetic routes have been adapted to obtain the complexes in the solid state . The products of the thermal decomposition of the material were also monitored by TGA–DSC/FT-IR in air and N2 atmospheres .

Spectroscopic Studies

The compound is used in spectroscopic studies. Density functional theory (DFT) and time-dependent density functional theory (TD-DFT) calculations compared to experimental results (UV-Vis and FT-IR) show a high degree of correlation .

Antileishmanial Activities

Pyrazole-bearing compounds, including this one, are known for their diverse pharmacological effects including potent antileishmanial activities . The compound displayed superior antipromastigote activity .

Antimalarial Activities

The compound has been evaluated for its antimalarial activities. It showed significant inhibition effects against Plasmodium berghei .

Molecular Docking Studies

The compound is used in molecular docking studies. The molecular docking study conducted on Lm-PTR1, complexed with Trimethoprim, justified the better antileishmanial activity of the compound .

Orientations Futures

Mécanisme D'action

Target of Action

Compounds with a pyrazole core are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .

Mode of Action

It’s worth noting that pyrazole-bearing compounds are known to interact with their targets in a way that leads to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been shown to influence various biochemical pathways, leading to their diverse pharmacological effects .

Pharmacokinetics

The compound’s molecular weight, which is a key factor influencing its bioavailability, is known .

Result of Action

Pyrazole derivatives are known to have potent antileishmanial and antimalarial activities .

Action Environment

Factors like molar ratio of oxidant-to-substrate, nature of ligand, metal ion, and counter-ion significantly influence the catalytic activities of similar compounds .

Propriétés

IUPAC Name |

N-[2-(3,5-dimethylpyrazol-1-yl)ethyl]-2-methoxybenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19N3O3S/c1-11-10-12(2)17(16-11)9-8-15-21(18,19)14-7-5-4-6-13(14)20-3/h4-7,10,15H,8-9H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEQOWQASOORHQL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1CCNS(=O)(=O)C2=CC=CC=C2OC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19N3O3S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.39 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl [(4-cyano-3-propylpyrido[1,2-a]benzimidazol-1-yl)thio]acetate](/img/structure/B2375358.png)

![2-[(4-Methylbenzyl)amino]-2-oxoethyl (4-ethoxyphenyl)acetate](/img/structure/B2375360.png)

![5-oxo-N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)pyrrolidine-2-carboxamide](/img/structure/B2375368.png)

![2-((7-(4-fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2375370.png)

![N1-(2-ethylphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2375374.png)

![(4-fluorophenyl)(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B2375375.png)

![1-(3-methoxybenzoyl)benzo[c]isothiazol-3(1H)-one](/img/structure/B2375378.png)